molecular formula C8H8N4 B13098905 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile

Cat. No.: B13098905
M. Wt: 160.18 g/mol
InChI Key: NMNMQDWPUQKUAG-UHFFFAOYSA-N
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Description

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a pyrazine ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine . Another method includes the condensation of a cyclopentenolone with alkylenediamines, or alternatively, an aliphatic α-diketone with 1,2-diamino cyclopentane . The resulting product is then dehydrogenated in the presence of palladium over activated charcoal or copper chromite .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts such as palladium over activated charcoal or copper chromite is common in industrial settings to facilitate the dehydrogenation step .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and nitrile groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its fused ring system also provides structural rigidity and stability, making it a valuable scaffold in various applications.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile

InChI

InChI=1S/C8H8N4/c9-4-7-8(10)12-6-3-1-2-5(6)11-7/h1-3H2,(H2,10,12)

InChI Key

NMNMQDWPUQKUAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C(=N2)C#N)N

Origin of Product

United States

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